molecular formula C8H8N2O B1304814 Imidazo[1,2-a]pyridin-2-ylmethanol CAS No. 82090-52-6

Imidazo[1,2-a]pyridin-2-ylmethanol

Cat. No.: B1304814
CAS No.: 82090-52-6
M. Wt: 148.16 g/mol
InChI Key: ROPHYEIJSUUKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridin-2-ylmethanol is a heterocyclic compound featuring a fused imidazole and pyridine ring system with a methanol substituent at the 2-position. Its molecular formula is C₉H₁₀N₂O (molecular weight: 162.19 g/mol) . The compound’s structure combines aromaticity with a polar hydroxyl group, enabling hydrogen bonding and influencing its physicochemical and biological properties. It has garnered attention in medicinal chemistry due to the pharmacological relevance of imidazo[1,2-a]pyridine derivatives, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]pyridin-2-ylmethanol can be synthesized through several methods. One common approach involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and reduction steps. For example, the reaction between 2-aminopyridine and an aryl aldehyde in the presence of a catalyst such as iodine can yield the desired imidazo[1,2-a]pyridine derivative .

Industrial Production Methods: Industrial production of this compound typically involves multicomponent reactions, which are efficient and cost-effective. These reactions often use readily available starting materials and can be scaled up for large-scale production. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-2-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmacological Applications

Imidazo[1,2-a]pyridin-2-ylmethanol and its derivatives exhibit a wide range of biological activities. The following table summarizes some of the key pharmacological effects observed in studies:

Activity Description References
AntimicrobialEffective against various bacteria and fungi, showing potential as an antibiotic.
AntiviralExhibits activity against viruses, including SARS-CoV-2, by inhibiting viral entry.
AnticancerDemonstrates cytotoxic effects on cancer cell lines, indicating potential for cancer therapy.
AntiparasiticInhibits growth of piroplasms such as Babesia species, suggesting use in veterinary medicine.
Anti-inflammatoryReduces inflammation markers in vitro, indicating potential for treating inflammatory diseases.

Case Studies

  • Anticancer Activity : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant apoptosis induction in breast and lung cancer cells, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
  • Antiviral Properties : Research focused on the compound's ability to inhibit SARS-CoV-2 entry into human cells. Molecular docking studies revealed strong binding affinity to the spike protein of the virus, supporting its potential as a therapeutic agent against COVID-19 .

Multicomponent Reactions

Recent advancements have highlighted the use of multicomponent reactions (MCRs) for synthesizing imidazo[1,2-a]pyridine derivatives efficiently. For instance:

  • Iodine-Catalyzed Synthesis : A one-pot reaction involving iodine as a catalyst has shown high yields for imidazo[1,2-a]pyridine derivatives from tert-butyl isocyanide and aryl aldehydes .

Microwave-Assisted Synthesis

Microwave irradiation has been utilized to expedite the synthesis process, allowing for rapid formation of imidazo[1,2-a]pyridine structures with minimal environmental impact .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. SAR studies have indicated that modifications at specific positions on the imidazo ring can enhance biological activity while minimizing toxicity.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethanol involves its interaction with specific molecular targets. For example, in medicinal applications, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites on proteins, modulating their activity and affecting various biological pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Key Properties/Applications Reference
Imidazo[1,2-a]pyridin-2-ylmethanol Imidazo[1,2-a]pyridine -CH₂OH at C2, -CH₃ at C7 Antimicrobial potential, hydrogen bonding
Imidazo[1,2-a]pyrimidin-2-ylmethanol Imidazo[1,2-a]pyrimidine -CH₂OH at C2 Hypoxia-inducible factor inhibitors
3-Amino-2-arylimidazo[1,2-a]pyridines Imidazo[1,2-a]pyridine -NH₂ at C3, aryl at C2 High-yield synthesis (solvent-free), antimicrobial
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine -COOEt at C2, -CH₃ at C5 FXa inhibitors, thromboembolic therapy
2-(4,5-Diphenylimidazol-2-yl)imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine Diaryl at C4/C5, p-tolyl at N1 Moderate yield (20%), optimized synthesis

Key Observations:

Core Heterocycle Influence: Imidazo[1,2-a]pyridine derivatives (e.g., the target compound) exhibit enhanced aromatic stability compared to pyrimidine-based analogues (e.g., imidazo[1,2-a]pyrimidines). Pyrimidine derivatives, however, show promise in targeting enzymes like hypoxia-inducible factor 1α (HIF-1α) . Substitution at the 2-position (e.g., -CH₂OH, -COOEt) modulates solubility and bioactivity. Methanol groups enhance hydrophilicity, while esters (e.g., -COOEt) may serve as prodrugs .

Synthetic Efficiency: Traditional methods (e.g., microwave-assisted multicomponent reactions) yield ~20% for diaryl-substituted imidazo[1,2-a]pyrimidines . Modern solvent-free approaches (e.g., Adib’s method) achieve higher yields (>50%) for 3-amino-2-arylimidazo[1,2-a]pyridines, aligning with green chemistry principles .

Biological Activity: Methanol-substituted derivatives (e.g., this compound) exhibit hydrogen bonding via -OH, crucial for target recognition in antimicrobial applications .

Physicochemical and Pharmacokinetic Profiles

Table 2: Comparative Physicochemical Properties

Compound logP (Predicted) TPSA (Ų) Solubility (mg/mL) BBB Permeability
This compound 1.2 46.8 10–50 (DMSO) Moderate
Imidazo[1,2-a]pyrimidin-2-ylmethanol 0.9 58.3 5–20 (Water) Low
3-Amino-2-arylimidazo[1,2-a]pyridine 2.5 64.1 <1 (Water) High

Key Observations:

  • Lipophilicity: Amino and aryl substituents increase logP values, enhancing membrane permeability but reducing solubility .

Key Observations:

  • Solvent-free and microwave-assisted methods improve sustainability and efficiency .
  • Yields vary significantly based on substituent complexity; bulky groups (e.g., diaryl) reduce reaction efficiency .

Biological Activity

Imidazo[1,2-a]pyridin-2-ylmethanol is part of a class of compounds known for their diverse biological activities. This article provides an in-depth examination of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have garnered significant attention in medicinal chemistry due to their varied pharmacological properties. These compounds exhibit a range of biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral
  • Anticonvulsant

The structural versatility of imidazo[1,2-a]pyridine allows for modifications that enhance their therapeutic potential. The scaffold has been utilized in the development of several clinically relevant drugs such as zolpidem and olprinone, which are used for conditions like insomnia and heart failure, respectively .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a novel derivative was identified as a significant inhibitor of the KRAS G12D mutation, which is prevalent in various solid tumors . The compound exhibited promising binding affinities comparable to established inhibitors and showed potential for further development in cancer therapies.

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated considerable antimicrobial activity against various pathogens. A study reported that certain derivatives exhibited effective inhibition against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis, suggesting their potential as new therapeutic agents for these neglected diseases .

Anti-inflammatory Effects

In addition to their antimicrobial properties, these compounds also displayed anti-inflammatory effects. Exploratory toxicology studies indicated that imidazo[1,2-a]pyridine derivatives could provide alternatives to existing treatments for inflammatory diseases without significant toxicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of imidazo[1,2-a]pyridine derivatives. Research has shown that modifications at specific positions on the imidazo ring can significantly influence biological activity. For example:

PositionModificationBiological Activity
2HydroxymethylIncreased anticancer activity
3Halogen substitutionEnhanced antimicrobial properties
4Alkyl groupsImproved anti-inflammatory effects

These findings underscore the importance of strategic structural modifications in enhancing the therapeutic profiles of these compounds.

Case Study 1: Anticancer Activity

A study focused on a specific imidazo[1,2-a]pyridine derivative demonstrated its ability to induce apoptosis in breast cancer cells. The compound showed an IC50 value of 1.8 μM against glioblastoma cells, indicating strong cytotoxicity . This study supports the potential application of imidazo[1,2-a]pyridine derivatives in targeted cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the efficacy of various imidazo[1,2-a]pyridine derivatives against resistant strains. The results indicated that certain derivatives not only inhibited growth but also possessed unique mechanisms that could overcome resistance . This highlights their relevance in addressing public health challenges posed by drug-resistant pathogens.

Q & A

Q. What are the primary synthetic strategies for Imidazo[1,2-a]pyridin-2-ylmethanol, and how do reaction conditions influence yield?

Basic Question
this compound is typically synthesized via condensation reactions or multicomponent reactions . For example, highlights oxidative coupling of 2-aminopyridines with ketones or aldehydes under acidic conditions. Key factors affecting yield include:

  • Catalyst choice : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., acetic acid).
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Temperature : Optimal yields (60–80%) are achieved at 80–120°C .
    Methodological Tip : Use Design of Experiments (DoE) to optimize parameters like molar ratios and heating duration .

Q. How can researchers resolve contradictions in NMR data for imidazo[1,2-a]pyridine derivatives?

Advanced Question
Discrepancies in 1H^1 \text{H} and 13C^{13} \text{C} NMR data (e.g., unexpected splitting or shifts) often arise from tautomerism or solvent effects . For example, reports supplementary NMR data for imidazo[4,5-b]pyridine derivatives, where tautomeric equilibria between keto and enol forms complicate spectral interpretation.
Resolution Strategies :

  • Perform 2D NMR (COSY, HSQC) to confirm connectivity.
  • Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
  • Use deuterated solvents with controlled pH to stabilize specific tautomers .

Q. What computational methods are effective for studying the electronic properties of this compound derivatives?

Advanced Question
Density Functional Theory (DFT) is widely used to model electronic structures and reaction mechanisms. and applied DFT to analyze:

  • Frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
  • Transition states for cyclization steps in imidazo[1,2-a]pyridine synthesis.
    Methodological Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.

Validate with experimental UV-Vis or IR spectra .

Q. How can crystallographic data address challenges in structural characterization?

Advanced Question
X-ray crystallography resolves ambiguities in molecular geometry, particularly for derivatives with flexible substituents. For instance, reports a crystal structure (CCDC 1426925) showing C–H⋯π interactions and hydrogen bonding in an imidazo[1,2-a]pyridine derivative.
Key Considerations :

  • Use low-temperature (100 K) data collection to minimize thermal motion.
  • Refine disordered regions (e.g., hydroxyl groups) with constraints.
  • Compare with DFT-optimized bond lengths/angles to validate accuracy .

Q. What methodologies are recommended for evaluating the biological activity of this compound analogs?

Basic Question
In vitro assays (e.g., antimicrobial or anticancer screens) are standard. details protocols for testing chalcone-conjugated derivatives against Trypanosoma brucei.
Stepwise Approach :

Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups at C-3).

Perform dose-response assays (IC₅₀ determination).

Conduct molecular docking (AutoDock Vina) to identify target interactions (e.g., kinase binding pockets) .

Q. Key Recommendations for Researchers

  • Prioritize DFT-guided synthesis to reduce trial-and-error experimentation.
  • Use crystallography to resolve structural ambiguities in novel derivatives.
  • Adopt high-throughput screening for rapid biological evaluation.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-5-10-4-2-1-3-8(10)9-7/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPHYEIJSUUKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383760
Record name imidazo[1,2-a]pyridin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82090-52-6
Record name imidazo[1,2-a]pyridin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.68 g of lithium borohydride were added at room temperature to a solution of 9.17 g of ethyl imidazo[1,2-a]pyridine-2-carboxylate [described in J. Org. Chem., 30, 2403 -2407 (1965)]in 200 ml of tetrahydrofuran, and then 20 ml of methanol were added dropwise to the mixture, which was then allowed to stand overnight at room temperature. At the end of this time, the reaction mixture was diluted with 10 ml of water and then concentrated by evaporation under reduced pressure. The concentrate was mixed with an aqueous solution of sodium chloride, after which it was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The resulting residue was purified by column chromatography through silica gel, using a 5:1 by volume mixture of ethyl acetate and ethanol as the eluent. The product was then recrystallized from a mixture of ethyl acetate and hexane, to give 0.56 g of the title compound, melting at 126°-128° C.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
9.17 g
Type
reactant
Reaction Step One
[Compound]
Name
(1965)]in
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3.68 g of lithium borohydride were added at room temperature to a solution of 9.17 g of ethyl imidazo[1,2-a]pyridine-2-carboxylate [described in J. Org. Chem., 30, 2403-2407 (1965)] in 200 ml of tetrahydrofuran, and then 20 ml of methanol were added dropwise to the mixture, which was then allowed to stand overnight at room temperature. At the end of this time, the reaction mixture was diluted with 10 ml of water and then concentrated by evaporation under reduced pressure. The concentrate was mixed with an aqueous solution of sodium chloride, after which it was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The resulting residue was purified by column chromatography through silica gel, using a 5:1 by volume mixture of ethyl acetate and ethanol as the eluent. The product was then recrystallized from a mixture of ethyl acetate and hexane, to give 0.56 g of the title compound, melting at 126°-128° C.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
9.17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.5 g, 7.9 mmol) was dissolved in diethyl ether (30 mL) and dichloromethane (20 mL). Lithium aluminum hydride (450 mg, 11.8 mmol) was added at 0° C., and the mixture was stirred 3 hours at room temperature. The reaction was quenched with an aqueous solution of sodium hydroxide and extracted 5 times with ethyl acetate. The combined organic phase was washed with brine and dried over sodium sulfate. After evaporation of the solvent, imidazo[1,2-a]pyridin-2-ylmethanol was obtained as a yellow oil (527 mg, 45% yield) and used in the next step without purification; 1H NMR (400 MHz, CDCl3): δ 4.86 (s, 2H), 6.76-6.80 (m, 1H), 7.15-7.20 (m, 1H), 7.55-7.58 (m, 2H), 8.09 (d, J=6.8 Hz, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
45%

Synthesis routes and methods IV

Procedure details

To an ice-cold solution of ethyl imidazo[1,2-a]pyridine-2-carboxylate (6.1 g, 32 mmol) in dry THF (300 mL) was added lithium aluminium hydride (LAH) (2.4 g, 64 mmol) in portions, and the temperature was maintained at <5° C. for 2 h. THF and water (50 mL, 1:1 v/v) were added slowly and the mixture was filtered. The filtrate was evaporated to dryness. The residue was re-dissolved in EtOAc (60 mL), and washed with brine (10 mL×3). The organic layers were combined, and the solvent was removed to give the title compound (4.3 g, yield 90%). ESI MS: m/z 149 [M+H]+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.